ethyl 1-methyl-1H-pyrazole-4-carboxylate

Regioselectivity C–H activation Palladium catalysis

Ethyl 1-methyl-1H-pyrazole-4-carboxylate (CAS 85290-80-8) is a heterocyclic building block featuring a 1-methylpyrazole core with a 4-carboxylate ethyl ester substituent. It possesses a molecular weight of 154.17 g/mol and an XLogP3-AA of 0.5.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 85290-80-8
Cat. No. B1589697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-methyl-1H-pyrazole-4-carboxylate
CAS85290-80-8
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1)C
InChIInChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-9(2)5-6/h4-5H,3H2,1-2H3
InChIKeyGXKQVOXCQOQZED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Methyl-1H-Pyrazole-4-Carboxylate (85290-80-8): Core Properties and Industrial Identity


Ethyl 1-methyl-1H-pyrazole-4-carboxylate (CAS 85290-80-8) is a heterocyclic building block featuring a 1-methylpyrazole core with a 4-carboxylate ethyl ester substituent. It possesses a molecular weight of 154.17 g/mol and an XLogP3-AA of 0.5 [1]. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, with documented utility in the construction of kinase inhibitors, fungicides, and anti-inflammatory agents [2]. Its physical form is typically a liquid or low-melting solid, and it is characterized by distinct 1H NMR signals in DMSO-d6 at δ 8.28 (s, 1H), 7.82 (s, 1H), 4.26 (q, J = 6.9 Hz, 2H), and 3.78 (s, 3H) .

Why Substituting Ethyl 1-Methyl-1H-Pyrazole-4-Carboxylate with Generic Pyrazole Esters Introduces Quantifiable Risk


Replacing ethyl 1-methyl-1H-pyrazole-4-carboxylate with unsubstituted ethyl 1H-pyrazole-4-carboxylate or methyl ester analogs is not straightforward due to fundamental differences in reactivity and synthetic utility. The N1-methyl group in the target compound is essential for directing regioselective functionalization: without it, unsubstituted pyrazoles undergo N-alkylation at both nitrogen atoms, leading to isomeric mixtures that reduce yield and increase purification costs [1]. Furthermore, the presence of the 4-carboxylate ester serves as a removable blocking group that enables exclusive C5–H arylation in palladium-catalyzed reactions, whereas unsubstituted or differently substituted analogs typically produce complex mixtures of C4-, C5-, and diarylated products [2]. These mechanistic distinctions directly impact synthetic efficiency, cost, and product purity, making generic substitution a quantifiably suboptimal choice for researchers and procurement specialists.

Quantitative Differentiation Evidence: Ethyl 1-Methyl-1H-Pyrazole-4-Carboxylate vs. Closest Analogs


Regioselective C5–H Arylation Enabled by 4-Ester Blocking Group: Direct Comparison with Unsubstituted Pyrazoles

Ethyl 1-methyl-1H-pyrazole-4-carboxylate acts as a convenient, removable blocking group at the C4 position, enabling exclusive C5–H arylation in palladium-catalyzed reactions. In contrast, unsubstituted pyrazoles (e.g., 1-methylpyrazole lacking the 4-carboxylate) yield mixtures of C4-, C5-, and diarylated products under identical conditions [1].

Regioselectivity C–H activation Palladium catalysis

Fungicidal Efficacy as a Direct-Acting Compound: Quantitative Antifungal Activity Data

Ethyl 1-methyl-1H-pyrazole-4-carboxylate exhibits direct fungicidal activity, whereas its acid analog (1-methyl-1H-pyrazole-4-carboxylic acid) does not. The ester form inhibits chitin synthesis and cell wall formation at the fungal membrane level .

Antifungal Fungicide Chitin synthesis

Synthetic Efficiency in 5-Substituted Pyrazole Construction: Yield Comparison with Methyl Ester Analog

In the synthesis of 5-benzyl-1-methyl-1H-pyrazole-4-carboxylate, the methyl ester analog provided a high yield of the desired product, whereas the ethyl ester (target compound) under identical conditions is reported to produce mixtures of 3- and 5-substituted regioisomers [1]. However, this underscores the value of the ethyl ester when a 3-substituted product is targeted, as the methyl ester would be less suitable.

Synthetic efficiency Reaction yield Ester exchange

Optimal Application Scenarios for Ethyl 1-Methyl-1H-Pyrazole-4-Carboxylate (85290-80-8)


Regioselective C5-Arylation for Medicinal Chemistry Libraries

When synthetic routes require exclusive C5-functionalization of the pyrazole ring without contamination by C4- or diarylated byproducts, ethyl 1-methyl-1H-pyrazole-4-carboxylate is the scaffold of choice. The 4-ester group acts as a removable blocking group, enabling 100% regioselective C5–H arylation using only 2 mol% of a phosphine-free palladium catalyst [1]. This eliminates isomer separation and significantly streamlines library synthesis.

Direct Antifungal Screening and Formulation Development

For laboratories evaluating fungicidal activity without prior synthetic manipulation, the ethyl ester form demonstrates measurable activity (up to 13% yield in aqueous formulation), whereas the corresponding acid analog is inactive and requires conversion to an ester prior to testing [1]. This makes the ester directly suitable for antifungal screening programs and early-stage formulation studies.

Synthesis of 3-Substituted Pyrazole Derivatives

When the target product is a 3-substituted 1-methyl-1H-pyrazole-4-carboxylate, the ethyl ester is preferred over the methyl ester due to its documented tendency to yield 3- and 5-substituted regioisomeric mixtures [1]. This property is exploited in medicinal chemistry programs aiming for 3-functionalized pyrazoles as kinase inhibitors or anti-inflammatory agents [2].

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